molecular formula C12H16N2O3 B2765903 (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1212315-50-8

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B2765903
M. Wt: 236.271
InChI Key: KLHVKJSKILCZER-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as DTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Development

Researchers have developed methodologies for synthesizing novel derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, exploring different functional substitutions and modifications. For instance, the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines has been reported, highlighting the compound's utility in creating new chemical entities with potential biological activities (Aghekyan et al., 2009). Additionally, the directed (R)- or (S)-selective dynamic kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters demonstrates an approach for obtaining high enantiopurity of the compound, which is crucial for its potential therapeutic applications (Paál et al., 2008).

Potential Biological and Pharmacological Applications

The compound has been studied for its interactions with biological targets and potential pharmacological effects. For example, synthesis and radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives highlight their affinity for apamin-sensitive Ca2+-activated K+ channels, suggesting potential applications in neuropharmacology and the modulation of ion channel activity (Graulich et al., 2006).

Anticancer Research

A notable application of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is its evaluation for anticancer properties. A study demonstrated its antiproliferative action in a model of diethylnitrosamine-induced hepatocarcinogenic rats, highlighting its potential as a therapeutic agent in hepatocellular carcinoma. This research showed protective effects on the liver and suggested the compound's ability to ameliorate hepatocellular carcinoma-induced metabolic alterations, warranting further investigation for future anticancer therapy (Kumar et al., 2017).

properties

IUPAC Name

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-10-4-7-3-9(12(13)15)14-6-8(7)5-11(10)17-2/h4-5,9,14H,3,6H2,1-2H3,(H2,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHVKJSKILCZER-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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